molecular formula C10H13N3O2 B14813366 5-Cyclopropoxy-6-(methylamino)picolinamide

5-Cyclopropoxy-6-(methylamino)picolinamide

Cat. No.: B14813366
M. Wt: 207.23 g/mol
InChI Key: SZUXRFHQQLXXNB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(methylamino)picolinamide is a chemical compound with the molecular formula C10H13N3O2. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. This compound is known for its unique structure, which includes a cyclopropoxy group and a methylamino group attached to a picolinamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(methylamino)picolinamide typically involves multiple steps. One common method includes the reaction of 5-cyclopropoxy-2-chloropyridine with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(methylamino)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

5-Cyclopropoxy-6-(methylamino)picolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(methylamino)picolinamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-(methylamino)picolinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy group provides rigidity to the molecule, while the methylamino group enhances its reactivity and potential for forming hydrogen bonds .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

5-cyclopropyloxy-6-(methylamino)pyridine-2-carboxamide

InChI

InChI=1S/C10H13N3O2/c1-12-10-8(15-6-2-3-6)5-4-7(13-10)9(11)14/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13)

InChI Key

SZUXRFHQQLXXNB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=N1)C(=O)N)OC2CC2

Origin of Product

United States

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